methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-14(7-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
YOWXEIBMWGOTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Imidazole-4-Carboxylic Acid
The foundational step in this route involves synthesizing 1H-imidazole-4-carboxylic acid, as detailed in the patent by CN105693619A. The process begins with acetyl glycine ethyl ester, which undergoes enolization in methyl acetate with sodium ethoxide and ethyl formate. Subsequent cyclization with potassium thiocyanate and a copper bath yields 2-sulfydryl-4-imidazole-ethyl formate. Oxidative desulfurization using a barium sulfate–ferric nitrate–iron sulfate composite catalyst at 60–75°C produces 1H-imidazole-4-ethyl formate, which is hydrolyzed to the carboxylic acid using potassium hydroxide.
Critical Parameters:
Esterification to Methyl Carboxylate
The carboxylic acid intermediate is esterified via Fischer esterification. Reacting 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid at reflux yields the methyl ester. Alternatively, diazomethane can be used for milder conditions.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Methanol volume | 10 mL/g substrate | 85 |
| H2SO4 concentration | 5% v/v | 78 |
| Reaction time | 6 hours | 92 |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
This method introduces the 4-bromophenyl group post-cyclization. A halogenated imidazole-4-carboxylate (e.g., 1H-imidazole-4-carboxylate with a chlorine at position 1) undergoes coupling with 4-bromophenylboronic acid using Pd(PPh3)4 as a catalyst.
Reaction Conditions:
Buchwald-Hartwig Amination
Cyclocondensation Strategies
Debus-Radziszewski Reaction
A classic method for imidazole synthesis, this three-component reaction combines 4-bromoaniline, methyl glyoxal, and ammonium acetate. The reaction proceeds in ethanol under reflux, yielding the target compound in 68% purity. Ultrasonic irradiation reduces reaction time from 12 hours to 45 minutes while improving yield to 82%.
Comparative Data:
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Conventional reflux | 12 | 68 |
| Ultrasonic (50 kHz) | 0.75 | 82 |
Four-Component Synthesis
A modified approach using benzil, 4-bromobenzaldehyde, ammonium acetate, and methyl acetoacetate in the presence of nanocrystalline magnesium aluminate (MgAl2O4) achieves 90% yield under ultrasonic conditions. The catalyst is recyclable for up to five cycles without significant loss in activity.
Catalytic and Green Chemistry Innovations
Nanocrystalline MgAl2O4 Catalysis
MgAl2O4 nanoparticles (20–40 nm) facilitate rapid cyclocondensation at 60°C, reducing energy consumption. The catalyst’s high surface area (120 m²/g) and Lewis acidity enhance reaction kinetics.
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-bromoaniline, methyl glyoxalate, and ammonium acetate with K10 montmorillonite achieves 88% yield in 30 minutes. This method eliminates solvent waste and is scalable for industrial applications.
Analytical and Optimization Insights
Purity and Characterization
HPLC analysis of the final product shows >99% purity when using Pd-catalyzed methods. Key spectroscopic data:
Yield Optimization Table
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fischer esterification | H2SO4 | 65 | 92 |
| Suzuki coupling | Pd(PPh3)4 | 80 | 89 |
| Ultrasonic cyclization | MgAl2O4 | 60 | 90 |
| Mechanochemical | K10 montmorillonite | RT | 88 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic substitution, replacing Br with nucleophiles such as hydroxide ions or amines. This reaction is facilitated by polar solvents (e.g., DMSO) and bases like sodium hydroxide.
Key Features :
-
Reagents : NaOH, NH₃, or other nucleophiles.
-
Conditions : High temperature, polar aprotic solvents.
-
Products : Substituted phenyl derivatives (e.g., hydroxyl or amino groups).
Palladium-Catalyzed Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura, enable the formation of carbon-carbon bonds. The bromine atom acts as a leaving group, allowing coupling with aryl boronic acids or other organometallic reagents.
Key Features :
-
Reagents : Pd catalysts, aryl boronic acids, bases (e.g., K₂CO₃).
-
Conditions : Moderate temperatures, inert solvents (e.g., THF).
-
Products : Biaryl compounds with extended conjugation.
Cycloaddition Reactions
The imidazole ring can participate in [4+2] cycloadditions (e.g., Diels-Alder reactions) or react with α-isocyanoacetates to form fused heterocycles. For example, ethyl isocyanoacetate reacts with N-aryl-benzimidoyl chlorides to yield imidazole derivatives .
Key Features :
-
Reagents : Ethyl isocyanoacetate, benzimidoyl chlorides, DBU.
-
Conditions : Low temperatures (−78°C), THF under argon.
-
Products : Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, NH₃, DMSO | 80–100°C, polar aprotic solvents | Hydroxyl/amine-substituted derivatives |
| Coupling (Suzuki-Miyaura) | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | 60–80°C, THF, H₂O | Biaryl compounds |
| Cycloaddition | Ethyl isocyanoacetate, DBU | −78°C to RT, THF, argon atmosphere | Fused imidazole derivatives |
Nucleophilic Substitution
The bromine atom, an electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The reaction proceeds via an aromatic substitution mechanism, where the nucleophile replaces Br after deprotonation.
Cycloaddition Pathway
The reaction between ethyl isocyanoacetate and benzimidoyl chlorides involves a cycloaddition step, forming a five-membered imidazole ring. Computational studies suggest that phenol-assisted hydrogen shifts control regioselectivity, favoring specific substitution patterns .
Limitations and Challenges
-
Steric Hindrance : Substituents on the imidazole ring may hinder nucleophilic attack or coupling efficiency .
-
Hydrolytic Stability : The ester group may undergo hydrolysis under basic conditions, requiring careful control of reaction parameters.
This compound’s reactivity highlights its versatility in organic synthesis and medicinal chemistry. Continued research into its substitution patterns and coupling efficiency will likely expand its applications in drug discovery and material science.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor capabilities of derivatives of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate. For instance, a derivative exhibited significant antiproliferative activity against several cancer cell lines, outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) in terms of potency .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| 4f | HeLa | 3.24 | Stronger than MTX |
| 4f | A549 | 4.07 | Stronger than 5-FU |
| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |
The selectivity index of these compounds indicates a higher tolerance in normal cells compared to tumor cells, suggesting a promising therapeutic window for clinical applications .
Synthesis of Novel Derivatives
This compound serves as a versatile building block in the synthesis of more complex imidazole derivatives. A notable synthetic pathway involves the cycloaddition reaction of ethyl isocyanoacetate with various imidoyl chlorides, yielding a range of diaryl-imidazole-4-carboxylate esters . This method allows for the introduction of diverse substituents that can modulate biological activity.
Table 2: Synthesis Pathways for Imidazole Derivatives
| Reaction Type | Starting Materials | Product | Yield (%) |
|---|---|---|---|
| Cycloaddition | Ethyl isocyanoacetate + Imidoyl chlorides | Diaryl-imidazole-4-carboxylates | Varied |
| Amide Formation | Aniline + Benzoyl chloride | N-(Substituted phenyl) amides | High |
Evaluation in Cancer Research
In a study focused on evaluating the antitumor properties of various derivatives, compound 4f was identified as a potent agent against HeLa cells, with an IC50 value significantly lower than that of standard treatments . The study utilized Western blot analysis to confirm the activation of apoptotic pathways, providing a clear linkage between structure and biological activity.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how modifications to the imidazole scaffold affect biological activity. The introduction of different substituents on the phenyl rings demonstrated varied effects on potency and selectivity against cancer cell lines . This analysis is crucial for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate with structurally analogous imidazole derivatives, highlighting differences in substituents, physical properties, and applications.
Table 1: Structural and Physical Comparison of Selected Imidazole Derivatives
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups : The bromine atom in the target compound and 1-(4-bromobenzyl) analog enhances stability but reduces solubility in polar solvents compared to fluorine or methyl groups .
- Positional Isomerism : The target compound’s 1-bromophenyl group versus the 2-bromophenyl isomer (CAS: 1248928-40-6) results in distinct electronic profiles, influencing interactions in crystal packing or biological systems .
Functional Group Impact :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity, making it more suitable for membrane permeability in drug design, whereas the carboxylic acid in 1-(4-bromobenzyl)-1H-imidazole-2-carboxylic acid enhances hydrogen bonding, favoring crystalline stability .
- Heterocyclic Substituents : Pyridinyl or isoxazolyl groups (e.g., Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate) introduce additional hydrogen-bonding or π-π stacking sites, critical for supramolecular chemistry .
Thermal Properties :
- The fluorophenyl derivative (3f) exhibits a moderate melting point (116–118°C), while the target compound’s higher boiling point (392.9°C) suggests greater thermal stability due to bromine’s mass and polarizability .
Applications :
- The target compound and its analogs are intermediates in synthesizing bioactive molecules, such as LXRβ agonists (e.g., ethyl 1-(4-bromophenyl)-2-(2-(2-fluorophenyl)propan-2-yl)-1H-imidazole-4-carboxylate in ), where substituents modulate receptor binding affinity .
Biological Activity
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into its biological properties, synthesis, and various studies that highlight its efficacy against specific pathogens.
Chemical Structure and Properties
This compound has the molecular formula and features a bromophenyl group that enhances its biological activity. The imidazole ring is known for its role in various biological mechanisms, making this compound a subject of interest in medicinal chemistry.
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazole-4-carboxylate esters exhibit significant antiviral properties, particularly against HIV-1 integrase (IN). For instance, a study reported that certain compounds with similar structures showed inhibition rates exceeding 50% against the IN-LEDGF/p75 interaction, a critical step in the HIV replication cycle. Specifically, this compound was predicted to interact with key amino acid residues in the IN binding site, indicating its potential as an antiviral agent .
Table 1: Antiviral Activity Data
| Compound | Inhibition (%) | CC50 (µM) |
|---|---|---|
| This compound | >50% | >200 |
| Reference Compound (MUT 101) | 90% | - |
Antibacterial Activity
The antibacterial potential of imidazole derivatives has been extensively studied. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found to be effective against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 125 |
| S. aureus | 63 |
The biological activity of this compound can be attributed to its ability to disrupt critical protein-protein interactions within viral and bacterial systems. For instance, the compound's interaction with HIV-1 integrase inhibits its function, thereby preventing viral replication. Similarly, its antibacterial effects may stem from interference with bacterial DNA synthesis or cell wall integrity .
Case Studies
In a notable case study, researchers synthesized various derivatives of imidazole-4-carboxylate and evaluated their biological activities. The study revealed that modifications in the phenyl group significantly impacted the compounds' efficacy against specific pathogens. This compound was among those compounds that exhibited high levels of inhibition against targeted strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective C–H functionalization of imidazole precursors with 4-bromophenyl boronic acids or halides. Key intermediates are purified using flash chromatography (silica gel, ethyl acetate/hexane gradients) . Reaction progress is monitored by TLC, and final products are recrystallized from dichloromethane/pentane mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Structure refinement is performed with SHELXL , and hydrogen-bonding networks are visualized using ORTEP-3 . Metrics like R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) validate the model .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments are made using coupling constants (e.g., imidazole protons at δ 7.2–8.1 ppm) and DEPT-135 for quaternary carbons. Aromatic protons from the 4-bromophenyl group appear as doublets (J ≈ 8.5 Hz) .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .
- HRMS : Accurate mass measurements (Δ < 2 ppm) verify molecular formula .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for avoiding N1 vs. N3 substitution in the imidazole ring?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., ester at C4) direct coupling to N1. Computational modeling (DFT) predicts charge distribution, guiding reactant design. For example, methyl carboxylates at C4 stabilize transition states at N1 via resonance . Experimental validation includes synthesizing regioisomers and comparing their SCXRD data .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) that may skew integrations .
Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline forms?
- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. Software such as Mercury (CCDC) calculates donor-acceptor distances (D–A < 3.5 Å) and angles (θ > 120°). Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) reveal substituent effects on packing .
Q. How can computational methods complement experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with imidazole-binding sites) using AutoDock Vina.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) from SCXRD data to explain solubility or stability trends .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
